molecular formula C10H19BrO2 B1360028 Ethyl 2-bromooctanoate CAS No. 5445-29-4

Ethyl 2-bromooctanoate

Cat. No. B1360028
CAS RN: 5445-29-4
M. Wt: 251.16 g/mol
InChI Key: JIQJOKSCSVMZAN-UHFFFAOYSA-N
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Description

Ethyl 2-bromooctanoate, also known as Octanoic acid, 2-bromo-, ethyl ester, is an organic compound with the formula C10H19BrO2 . It is a colorless liquid with a strong odor and is highly soluble in organic solvents such as ethanol, acetone, and chloroform .


Synthesis Analysis

The synthesis of Ethyl 2-bromooctanoate involves the esterification reaction between ethyl alcohol and 2-bromooctanoic acid . This method is widely utilized on a commercial scale, making Ethyl 2-bromooctanoate an important intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromooctanoate is represented by the formula C10H19BrO2 . The IUPAC Standard InChI is InChI=1S/C10H19BrO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 .


Chemical Reactions Analysis

Ethyl 2-bromooctanoate is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol . When heated, it undergoes ester hydrolysis, yielding ethanol and 2-bromooctanoic acid .


Physical And Chemical Properties Analysis

Ethyl 2-bromooctanoate is a colorless clear liquid . It has a molecular weight of 251.161 . The initial boiling point and boiling range is 137 - 140 °C at 33 hPa .

Scientific Research Applications

Reformatsky Reaction and Derivative Synthesis

Ethyl 2-bromoalkanoates, including ethyl 2-bromooctanoate, are used in the Reformatsky reaction with succinic anhydride to form 2-substituted 1-ethyl hydrogen 3-oxoadipates, leading to the synthesis of various β-oxoadipate derivatives and γ-oxo acids. These reactions have been reported to yield 4-oxoalkanoic acids in overall yields of 50-72% (Schick & Ludwig, 1992).

Synthesis of Monoamine Oxidase Inhibitors

Ethyl 2-bromooctanoate has been utilized in the synthesis of monoamine oxidase inhibitors. For instance, ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) were prepared from bromoacetanthranil and ethyl-4-aminobenzoates, which were later converted to corresponding hydrazides to study their inhibitory properties (Misra, Dwivedi, & Parmar, 1980).

Organic Pigment Catalysis

In the field of sustainable chemistry, ethyl 2-bromo-2,2-difluoroacetate, a related compound, has been reacted with alkenes under irradiation by blue LEDs in the presence of fluorescein. This process represents a visible-light-driven direct 2,2-difluoroacetylation, highlighting the application of ethyl 2-bromooctanoate derivatives in photoredox catalysis (Furukawa et al., 2020).

Synthesis of Enynes and Enediynes

Ethyl 2-bromoalkanoates are also instrumental in synthesizing enynes and enediynes. For example, (Z)-Ethyl 2,3-dibromopropenoate, a related compound, was used to produce various functionalized enynes of defined geometry (Myers et al., 1989).

Anti-Inflammatory Activity Studies

Research has been conducted on the anti-inflammatory activity of compounds synthesized using ethyl 2-bromooctanoate. For instance, the reaction of 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate led to the synthesis of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, which were tested for their anti-inflammatory properties (Abignente et al., 1992).

Chemical Education Applications

Ethyl bromoalkanoates, including ethyl 2-bromooctanoate, are used as case studies in chemistry education to demonstrate research study applications in class, emphasizing practical and process-oriented learning (Li-rong, 2010).

Safety And Hazards

Ethyl 2-bromooctanoate is a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

ethyl 2-bromooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19BrO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQJOKSCSVMZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031644
Record name Ethyl 2-bromooctanoate
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Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromooctanoate

CAS RN

5445-29-4
Record name Octanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromooctanoate
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Record name Ethyl 2-bromooctanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Gabler, M Schubert-Zsilavecz - Molecules, 2011 - mdpi.com
… In step (i) the relative amounts of ethyl 2-bromooctanoate … a dehydrohalogenation of ethyl 2-bromooctanoate leading to a … by 3 on ethyl 2-bromooctanoate, high temperatures and bulky …
Number of citations: 6 www.mdpi.com
AD DeWeese, TW Schultz - Environmental Toxicology: An …, 2001 - Wiley Online Library
The toxicity of a series of 21 mono‐ and dihalogenated aliphatic monoesters has been evaluated using a Tetrahymena pyriformis population growth impairment assay. A structure–…
Number of citations: 29 onlinelibrary.wiley.com
SA Babu, M Yasuda, Y Okabe, I Shibata, A Baba - Organic Letters, 2006 - ACS Publications
… Next, ethyl 2-bromooctanoate (2f) and α-hydroxy ketones 5a−c afforded the lactones 8f−h, with very high diastereoselectivities respectively (entries 6−9). …
Number of citations: 42 pubs.acs.org
M Abdoli, V De Luca, C Capasso… - Journal of Enzyme …, 2023 - Taylor & Francis
… 1-(4-Aminophenyl)thiourea (300 mg, 1.3 mmol) and ethyl 2-bromooctanoate (0.546 ml, 2.6 mmol) were dissolved in DMF (4 ml). After stirring at room temperature for 48 h water (20 ml) …
Number of citations: 4 www.tandfonline.com
C Tschierske, D Joachimi - Liquid Crystals, 1991 - Taylor & Francis
… The synthesis of these compounds started with ethyl 2-bromooctanoate. Nucleophilic displacement of the bromine was achieved with carbon disulphide in the presence of n-…
Number of citations: 12 www.tandfonline.com
D Albanese, D Landini, M Penso - The Journal of Organic …, 1992 - ACS Publications
… Ethyl JV-(trichloroacetyl)-2-aminooctanoate (5d): ethyl 2-bromooctanoate (3d); 48 h;petroleum ether and Et20 (12:1). 5d: 2.86 g, 86%; nKD 1.4700; IR (neat) 3350,1740,1700 cm'1; NMR …
Number of citations: 25 pubs.acs.org
M Dittrich, H Zettl… - Archiv der Pharmazie, 2010 - Wiley Online Library
… The starting reaction was a nucleophilic substitution of 2-mercapto-pyrimidine-4,6-diol (2-thiobarbituric acid) with ethyl 2-bromooctanoate 3a and ethyl 2-bromoacetate 3b, respectively, …
Number of citations: 1 onlinelibrary.wiley.com
M Koóš - Monatshefte für Chemie/Chemical Monthly, 1994 - Springer
… After 30rain of stirring, ethyl 2-bromooctanoate (2, R--hexyl, 2.51 g, 10mmol) was added dropwise at 25 C and the mixture was then heated under reflux for 3 h. The solvent was …
Number of citations: 11 link.springer.com
AJ Manny, S Kjelleberg, N Kumar, R de Nys, RW Read… - Tetrahedron, 1997 - Elsevier
… This diester was prepared from ethyl 2-bromooctanoate (5.0 g, 0.02 tool) and ethyl acetoacetate (2.60 g, 0.02 tool) as described for 13. The crude product was chromatographed on …
Number of citations: 136 www.sciencedirect.com
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com

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